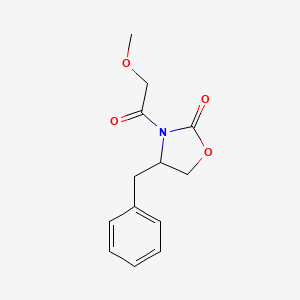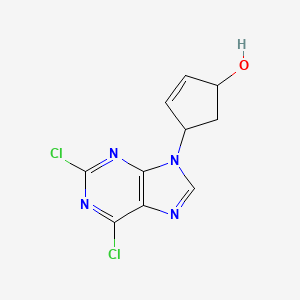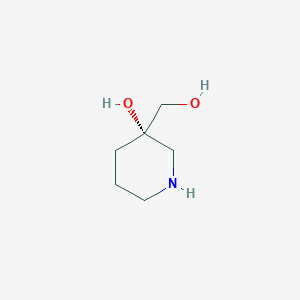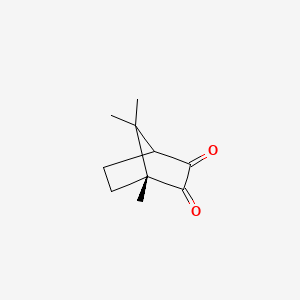![molecular formula C16H11BrO2 B14789914 Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
Methyl 3-bromobenzo[a]azulene-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromobenzo[a]azulene-10-carboxylate is an organic compound with the chemical formula C16H11BrO2 and a molecular weight of 315.17 g/mol . It is typically a white to light yellow solid and is slightly soluble in organic solvents such as ethanol and chloroform . This compound is used as an intermediate in organic synthesis and has applications in chemical research .
Vorbereitungsmethoden
Methyl 3-bromobenzo[a]azulene-10-carboxylate is generally synthesized through organic synthesis methods. One common approach involves the reaction of bromobenzene with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents like ethanol or chloroform and may require specific temperatures and catalysts to achieve optimal yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Methyl 3-bromobenzo[a]azulene-10-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromobenzo[a]azulene-10-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromobenzo[a]azulene-10-carboxylate involves its interaction with various molecular targets and pathways. For example, azulene derivatives, including this compound, have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound and its derivatives potential candidates for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromobenzo[a]azulene-10-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene . These compounds share a similar azulene core structure but differ in their functional groups and specific properties. For example:
Eigenschaften
Molekularformel |
C16H11BrO2 |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
methyl 3-bromobenzo[a]azulene-10-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)15-12-6-4-2-3-5-11(12)14-9-10(17)7-8-13(14)15/h2-9H,1H3 |
InChI-Schlüssel |
CZLUPTXOVFOKEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=CC=C2C3=C1C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


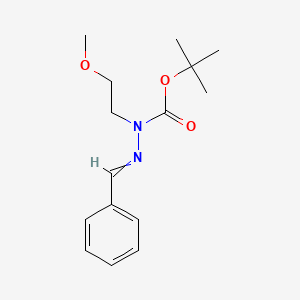
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)
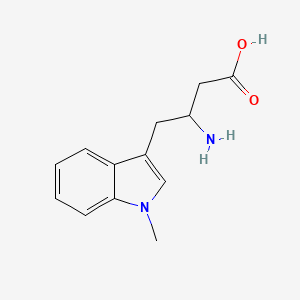
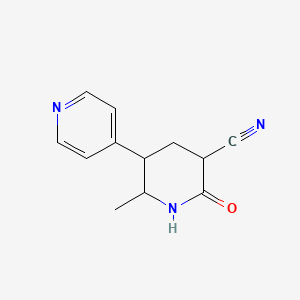
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
